H-151, commonly known as H-151, is a synthetic compound that acts as a potent and selective inhibitor of the Stimulator of Interferon Genes (STING) pathway. [, , , , , ] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and triggering an immune response involving the production of type I interferons and other inflammatory cytokines. [, , , , , ] While STING activation plays a vital role in defending against pathogens and tumors, aberrant or excessive activation of this pathway can contribute to inflammatory diseases and autoimmune disorders. [, , , , , , ] Therefore, H-151 has emerged as a valuable tool in scientific research for investigating the role of the STING pathway in various biological processes and exploring its therapeutic potential in a range of diseases.
While H-151 is a potent and selective STING inhibitor, the development of even more potent and specific inhibitors with improved pharmacokinetic properties is an area of ongoing research. []
Several STING inhibitors, including H-151, have shown promise in preclinical studies for treating various diseases. [, ] Further research is needed to translate these findings into clinical applications and to evaluate the safety and efficacy of STING inhibitors in human patients. [, ]
Given the crucial role of the STING pathway in innate immunity, the long-term consequences of STING inhibition need to be thoroughly investigated. [, ] Studies are required to assess the potential impact of prolonged STING inhibition on susceptibility to infections and other immune-related conditions. [, ]
Combining STING inhibitors with other therapeutic modalities, such as chemotherapy, immunotherapy, or anti-inflammatory agents, could offer synergistic benefits for treating various diseases. [, ] Future research should explore these combination therapies to optimize treatment strategies. [, ]
The compound can be identified through various chemical databases, including PubChem and BenchChem, where it is cataloged with detailed information regarding its molecular structure and properties. Its classification falls under medicinal chemistry due to its potential therapeutic applications, particularly related to receptor modulation in biological systems.
The synthesis of 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea typically involves multi-step organic reactions. The following methods are commonly employed:
The molecular formula of 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is , with a molecular weight of approximately 270.34 g/mol. The structure can be represented as follows:
1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea participates in various chemical reactions:
The mechanism of action for 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets within biological systems:
The compound may bind to various receptors or enzymes, modulating their activity. For example:
Upon binding to its target, the compound can influence signal transduction pathways that regulate cellular processes such as metabolism and neuronal signaling.
Property | Value |
---|---|
Molecular Weight | 270.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Boiling Point | Not specified |
These properties indicate that the compound has favorable characteristics for further development in pharmaceutical applications.
The primary applications of 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea lie within medicinal chemistry:
Due to its activity as an orexin receptor agonist, it holds promise for treating:
The unique structural features allow for further derivatization, leading to new compounds that may exhibit enhanced efficacy or reduced side effects compared to existing therapies.
The synthesis of 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea (H-151; CAS 941987-60-6) relies predominantly on urea bond formation between the indole-3-amine and isocyanate derivatives or through carbodiimide-mediated coupling. The most efficient route employs peptide coupling reagents to activate carbonyl groups for nucleophilic attack by amines. Specifically, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitates the condensation of 1H-indol-3-amine and 4-ethylphenylisocyanate, yielding H-151 with high purity (≥98%) [5] [7]. Alternative methods include:
Table 1: Key Synthetic Routes for H-151
Method | Reagents/Conditions | Yield (%) | Purity | Key Advantage |
---|---|---|---|---|
EDCI/HOBt | EDCI, HOBt, THF, rt, 12h | 88 | ≥98% | High selectivity, low epimerization |
BOP-mediated | BOP, Et3N, DMF, 24h | 78 | ≥95% | Rapid activation |
Isocyanate/AlCl | ArNCO, Me2AlCl, DCM, 4h | 92 | ≥97% | Single-step, solvent flexibility |
Crucially, purification involves recrystallization from ethanol/water mixtures or silica-gel chromatography, confirming structure via 1H-NMR and LC-MS. SMILES notation (CCC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32) and InChIKey (UJZDIKVQFMCLBE-UHFFFAOYSA-N) validate molecular identity [2] [6].
H-151's potency as a STING antagonist stems from irreversible covalent binding to Cys91 within the STING transmembrane domain, blocking palmitoylation and subsequent cluster assembly. Optimization strategies focused on:
In vitro assays using human THP-1 cells demonstrated H-151's nanomolar efficacy (IC50 = 50–100 nM) in suppressing interferon-β production induced by STING agonists like CMA. Pretreatment with H-151 (5 μM) abolished cytokine release (IL-6, TNF-α) by >90%, validating target engagement [2] [9].
Substituent effects on both aromatic systems dictate potency, selectivity, and physicochemical properties:
Table 2: SAR of Key Substituents in H-151 Analogues
Modification Site | Substituent | STING IC50 (μM) | logP | Solubility (mg/mL) | Effect |
---|---|---|---|---|---|
Indole C5 | H (H-151) | 1.2 | 3.8 | 2.0 | Reference |
Indole C5 | Br | 0.8 | 4.1 | 1.2 | Improved affinity, reduced solubility |
Indole N1 | CH3 | 9.5 | 3.5 | 3.1 | Disrupted H-bonding, potency loss |
Phenyl para position | OCH3 | 5.7 | 3.2 | 2.8 | Planarity distortion, moderate activity |
Ethyl group | CH2CH2CH3 | 6.3 | 4.2 | 0.9 | Increased hydrophobicity, poor solubility |
Molecular modeling confirmed that the unsubstituted ethyl group optimally balances hydrophobicity and steric bulk, facilitating membrane diffusion without impeding binding pocket access [4] [7].
H-151 exhibits superior allosteric inhibition over early STING antagonists due to its covalent mechanism. Key analogues evaluated include:
H-151's selectivity profile remains exceptional: It shows no activity against TLR3/7/9, RIG-I, or NLRP3 pathways at 10 μM, and suppresses STING-dependent cytokine storms in Trex1-/- mice at 5 mg/kg, confirming in vivo target exclusivity [6] [9].
Table 3: Comparison of STING-Targeting Compounds
Compound | Mechanism | STING IC50 | Selectivity | Covalent Binding | In Vivo Efficacy |
---|---|---|---|---|---|
H-151 | Cys91 alkylation | 0.05–0.1 μM | >100-fold vs. TLR/RIG-I | Yes | Yes (Trex-/- model) |
NO2-CLA | CDN competition | 3.5 μM | Moderate (inhibits cGAS) | No | Limited |
C-170 | Cys91 alkylation | 0.03 μM | Low (glutathione reactivity) | Yes | No |
Astin C | CDN pocket binding | 1.8 μM | High | No | Partial |
H-151's combination of irreversible engagement, substituent tolerance, and pharmacokinetic stability (t1/2 = 4.5 h in plasma) positions it as the benchmark for STING antagonist development [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7